1-[(E)-prop-1-enyl]pyrrolidin-2-one
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Overview
Description
1-[(E)-prop-1-enyl]pyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and organic synthesis. The structure of this compound consists of a pyrrolidinone ring with a propenyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-[(E)-prop-1-enyl]pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with propenyl halides under basic conditions. Another approach is the ring contraction and deformylative functionalization of piperidine derivatives, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. For instance, the reaction conditions for the formation of pyrrolidin-2-ones were optimized by using 1-phenylpiperidine as the model substrate, treated with copper acetate, potassium iodide, and Oxone in acetonitrile under oxygen at elevated temperatures .
Chemical Reactions Analysis
1-[(E)-prop-1-enyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde, which can further react to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The propenyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(E)-prop-1-enyl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 1-[(E)-prop-1-enyl]pyrrolidin-2-one is still being studied. it is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This can produce effects such as euphoria and increased energy .
Comparison with Similar Compounds
1-[(E)-prop-1-enyl]pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidine-2-one: A simpler derivative without the propenyl group, commonly used in organic synthesis.
Pyrrolidine-2,5-dione: Known for its applications in the treatment of epilepsy and other neurological disorders.
Prolinol: A derivative with hydroxyl groups, used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its propenyl group, which imparts distinct reactivity and potential biological activities compared to other pyrrolidinone derivatives.
Properties
CAS No. |
140165-83-9 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-[(E)-prop-1-enyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2,5H,3-4,6H2,1H3/b5-2+ |
InChI Key |
BFYSJBXFEVRVII-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/N1CCCC1=O |
SMILES |
CC=CN1CCCC1=O |
Canonical SMILES |
CC=CN1CCCC1=O |
Synonyms |
2-Pyrrolidinone,1-(1E)-1-propenyl-(9CI) |
Origin of Product |
United States |
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